Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (EEPC) is a synthetic compound that has been studied for its potential applications in scientific research, such as in biochemistry and physiology. EEPC is a type of pyrazole derivative, which is a heterocyclic aromatic compound. Pyrazoles have been studied for their potential as pharmaceutical agents, and EEPC is no exception.
Scientific Research Applications
Organic Synthesis
The synthesis of pyrazole derivatives, including “Ethyl 1-ethyl-1H-pyrazole-5-carboxylate,” has been a topic of interest. Various methods, such as transition-metal-catalyzed reactions and one-pot multicomponent processes, have been employed to access the pyrazole moiety .
Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. DOI: 10.3390/reactions4030029
Mechanism of Action
Target of Action
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-HIV properties . The primary targets of this compound are likely to be bacterial and fungal cells, given its antimicrobial activity .
Mode of Action
It is known that pyrazole derivatives interact with their targets by binding to key enzymes or receptors, thereby inhibiting their function . This interaction can lead to changes in the target cells, such as disruption of essential biochemical processes, leading to cell death .
Biochemical Pathways
These could include pathways involved in cell wall synthesis, protein synthesis, and DNA replication, among others .
Result of Action
The result of the action of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate is the inhibition of growth or killing of the target cells. This is achieved through the disruption of essential biochemical processes within the cells, leading to cell death .
Action Environment
The action, efficacy, and stability of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate can be influenced by various environmental factors. These could include temperature, pH, and the presence of other substances that could interact with the compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
properties
IUPAC Name |
ethyl 2-ethylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-7(5-6-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOWGAJUPXXLNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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